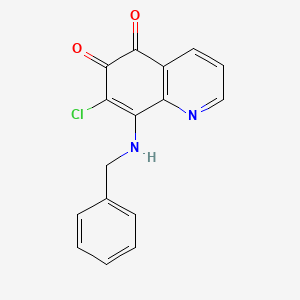

8-Benzylamino-7-chloro-5,6-quinolinedione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25943-56-0 |

|---|---|

Molecular Formula |

C16H11ClN2O2 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

8-(benzylamino)-7-chloroquinoline-5,6-dione |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-14(19-9-10-5-2-1-3-6-10)13-11(7-4-8-18-13)15(20)16(12)21/h1-8,19H,9H2 |

InChI Key |

TWYCUVUPOACXOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)C(=O)C3=C2N=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Benzylamino 7 Chloro 5,6 Quinolinedione and Analogous Structures

Precursor Synthesis Routes to Halogenated 5,6-Quinolinediones

The creation of the core halogenated quinolinedione structure is the foundational step in synthesizing the target compound. This typically involves building the quinoline (B57606) ring system and then introducing halogen atoms at specific positions.

The synthesis of dihalogenated 5,8-quinolinediones often serves as a crucial starting point for producing compounds like 8-Benzylamino-7-chloro-5,6-quinolinedione. For instance, 6,7-dichloro-5,8-quinolinedione derivatives are recognized as important precursors. The synthesis of such compounds can be achieved through the oxidation of appropriate 2-substitutedquinoline-8-ol precursors.

A general procedure involves dissolving a 2-substitutedquinoline-8-ol in an acidic medium, such as hydrobromic acid, and heating the solution. An oxidizing agent, for example, a water solution of sodium chlorate, is then added to the heated mixture. This process facilitates the oxidative dihalogenation of the quinoline ring system, leading to the formation of the desired dihalo-quinolinedione. The crude product can then be purified using techniques like column chromatography. Research has shown that introducing different functional groups at the C2 position of the 6,7-dichloro-5,8-quinolinedione structure can significantly influence its chemical reactivity and biological properties mdpi.com.

Another approach involves the reaction of 4-hydroxy-2(1H)-quinolinones with tetrahalo-1,2-benzoquinones, such as 3,4,5,6-tetrachloro-1,2-benzoquinone. This reaction, typically conducted in a solvent like tetrahydrofuran, can regioselectively yield complex chlorinated quinoline-trione structures researchgate.net. While not a direct synthesis of a simple dihalo-5,6-quinolinedione, this method highlights the utility of halogenated benzoquinones in constructing the quinoline-dione core.

Achieving regioselectivity—the control of where the halogen atoms are placed on the quinoline ring—is paramount. Direct C-H functionalization represents one of the most efficient strategies for this purpose, often relying on transition metal catalysis to direct the halogenation to a specific carbon atom mdpi.com.

A notable metal-free approach has been developed for the regioselective halogenation of 8-substituted quinolines. This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. The reaction proceeds under ambient conditions in the open air and demonstrates high generality for a range of 8-substituted quinolines, yielding exclusively C5-halogenated products in good to excellent yields nih.govrsc.orgresearchgate.net. This protocol is effective for various directing groups at the 8-position, including amides, ureas, and alkoxy groups, providing a highly economical route to specifically halogenated quinolines nih.govrsc.orgresearchgate.net. While this method targets the C5 position, it underscores the principle of using directing groups to achieve regioselective C-H halogenation on the quinoline scaffold.

For quinoline N-oxides, different catalytic systems can be employed. For instance, iodination can be achieved using a rhodium catalyst ([RhCp*Cl2]2) with N-iodosuccinimide (NIS) as the iodine source mdpi.com. The choice of catalyst and halogenating agent is crucial for controlling the site of functionalization.

| Halogenation Strategy | Reagents | Target Position | Key Features |

| Metal-Free C-H Halogenation | Trihaloisocyanuric acid | C5 of 8-substituted quinolines | Operationally simple, metal-free, high regioselectivity, proceeds at room temperature nih.govrsc.orgresearchgate.net. |

| Catalytic C-H Iodination | [RhCp*Cl2]2, AgNTf2, NIS | Varies with substrate | Suitable for quinoline N-oxides, allows for specific iodination mdpi.com. |

| Oxidative Halogenation | Sodium chlorate, HBr | C6 and C7 of 8-hydroxyquinolines | Forms dihalo-5,8-quinolinediones from hydroxyquinoline precursors mdpi.com. |

Amination Reactions for Incorporating the Benzylamino Moiety

Once the dihalogenated quinolinedione precursor is synthesized, the next critical step is the introduction of the benzylamino group. This is typically accomplished through a nucleophilic aromatic substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for replacing a leaving group (like a halogen) on an aromatic ring with a nucleophile (like an amine) libretexts.orgchemistrysteps.com. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the carbonyl groups in a quinolinedione ring system. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction libretexts.orgchemistrysteps.com.

The SNAr mechanism proceeds in two main steps:

Addition: The nucleophile (benzylamine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex) libretexts.orgchemistrysteps.com. The electron-withdrawing quinone structure is essential for stabilizing this intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product libretexts.orgchemistrysteps.com.

A similar SNAr reaction has been demonstrated in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where a chlorine atom at the C4 position of a dichloroquinoline derivative is replaced by morpholine mdpi.comresearchgate.netresearchgate.net. This serves as a strong procedural analog for the reaction of a dihalo-quinolinedione with benzylamine.

The choice of solvent can significantly influence the outcome of SNAr reactions, affecting reaction rates and, in some cases, regioselectivity. Polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.

In amination reactions of halogenated heterocycles, solvents such as Dimethylformamide (DMF) are commonly used mdpi.comresearchgate.net. For instance, the reaction of N-(4,7-dichloroquinolin-2-yl) benzamide with morpholine is effectively carried out in DMF at elevated temperatures mdpi.comresearchgate.net. Another highly effective solvent for microwave-assisted aminations is 1-methyl-2-pyridone (NMP), which has been shown to give significantly higher yields compared to other solvents like DMSO, DMF, and ethanol in the synthesis of anilines from aryl triflates organic-chemistry.org. The ability of these solvents to facilitate the formation of the charged Meisenheimer complex is key to their effectiveness.

| Solvent | Typical Application | Advantages |

| DMF (Dimethylformamide) | SNAr amination of chloroquinolines mdpi.comresearchgate.net. | Good solubility for reactants, high boiling point allows for heating. |

| NMP (1-methyl-2-pyridone) | Microwave-assisted amination of aryl triflates organic-chemistry.org. | Can provide superior yields, effective for microwave synthesis. |

| Dioxane | Synthesis of quinolinedione derivatives mdpi.com. | Aprotic solvent suitable for various organic transformations. |

While many SNAr reactions proceed without a catalyst, especially on highly activated rings, certain protocols employ catalysts to improve efficiency and mildness of reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often reducing reaction times from hours to minutes organic-chemistry.orgmdpi.com.

Microwave irradiation can be used to synthesize anilines from aryl triflates without the need for a base or a catalyst, offering a cleaner and more efficient alternative to traditional methods like Ullmann condensation or palladium-catalyzed C-N bond formation organic-chemistry.org.

In other cases, heterogeneous catalysis is employed. For example, microwave-assisted reductive amination can be performed using catalysts like Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) under hydrogen pressure mdpi.com. While this is a reductive amination (converting a ketone to an amine), it highlights the synergy between microwave heating and heterogeneous catalysis in amine synthesis mdpi.comd-nb.info. The use of transition metals like copper is also well-established in C-N bond formation reactions, allowing for the decoration of complex N-heterocycles under relatively mild conditions organic-chemistry.org.

Palladium-Catalyzed C-N Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of pharmacologically relevant molecules. Among the most powerful methods for achieving this transformation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction facilitates the coupling of amines with aryl halides or triflates, offering a versatile route to aryl amines under relatively mild conditions. ias.ac.inacsgcipr.org The synthesis of this compound and its analogs can be efficiently achieved using this methodology, starting from a halogenated quinolinedione precursor.

The Buchwald-Hartwig reaction mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final step, reductive elimination, yields the desired arylamine product and regenerates the palladium(0) catalyst. wikipedia.orgscienceopen.com A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. ias.ac.in Various generations of catalyst systems have been developed to expand the scope and efficiency of the reaction. wikipedia.org Early systems often relied on monodentate phosphine ligands, while later generations introduced sterically hindered and bidentate phosphine ligands like BINAP and DPPF, which improved reaction rates and yields, particularly for primary amines. wikipedia.org

For the synthesis of amino-substituted quinolinequinones, a typical procedure involves the reaction of a dihalo-quinolinequinone with an appropriate aniline (B41778) derivative in the presence of a palladium catalyst and a phosphine ligand. scienceopen.com For instance, the coupling of 6,7-dihalo-5,8-quinolinequinone with anilines has been successfully demonstrated. scienceopen.com The choice of ligand is crucial; sterically demanding, electron-rich phosphine ligands are often employed to facilitate the reaction. ias.ac.in

A representative set of conditions for the Buchwald-Hartwig amination in the context of quinoline synthesis is detailed in the table below.

| Parameter | Condition | Rationale / Notes |

| Catalyst Precursor | Pd(OAc)₂ | A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species. scienceopen.com |

| Ligand | BrettPhos, Xantphos | Biaryl phosphine ligands like BrettPhos are highly effective for C-N couplings. scienceopen.com Xantphos is also noted for its efficacy in similar reactions. nih.gov |

| Base | NaOt-Bu, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. ias.ac.in |

| Solvent | Toluene, Ethanol/Water | Toluene is a common solvent for this reaction. ias.ac.in An ethanol/water mixture can also be used, sometimes facilitating catalyst preactivation. scienceopen.com |

| Temperature | 80-120 °C | The reaction is typically heated to ensure a reasonable reaction rate. ias.ac.inscienceopen.com |

Preparation of Related Arylamino and Alkylamino Quinolinedione Derivatives

The synthetic strategies for this compound can be extended to a wide array of related arylamino and alkylamino quinolinedione derivatives. The versatility of methods like the Buchwald-Hartwig amination allows for the introduction of diverse amino substituents onto the quinolinedione scaffold. scienceopen.com This flexibility is crucial for developing structure-activity relationships in medicinal chemistry research. nih.gov

The synthesis of these derivatives generally follows a common pathway: preparation of a suitable quinolinedione precursor, often halogenated, followed by a cross-coupling reaction with the desired primary or secondary amine. scienceopen.com For example, starting from 6,7-dichloro-5,8-quinolinequinone, a variety of arylamino derivatives can be synthesized by reacting it with different substituted anilines under palladium catalysis. scienceopen.com

The following table summarizes the synthesis of various amino-quinolinedione derivatives, showcasing the scope of the methodology.

| Starting Material | Amine | Product | Key Reaction Type |

| 6,7-Dichloro-5,8-quinolinedione | Aniline | 6-Anilino-7-chloro-5,8-quinolinedione | Buchwald-Hartwig Amination |

| 6,7-Dibromo-5,8-quinolinequinone | 4-Methoxyaniline | 6-(4-Methoxyanilino)-7-bromo-5,8-quinolinequinone | Buchwald-Hartwig Amination |

| 7-Chloro-8-triflyloxy-5,6-quinolinedione | Benzylamine | This compound | Buchwald-Hartwig Amination |

| 7,8-Dichloro-5,6-quinolinedione | Cyclohexylamine | 8-Cyclohexylamino-7-chloro-5,6-quinolinedione | Buchwald-Hartwig Amination |

Beyond palladium-catalyzed methods, traditional nucleophilic aromatic substitution (SNAr) can also be employed, particularly when the quinoline ring is sufficiently activated by electron-withdrawing groups. frontiersin.org However, the Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader substrate scope. ias.ac.in

Advanced Synthetic Strategies for Complex Quinolinedione Derivatives

While cross-coupling reactions are highly effective, the synthesis of more structurally complex quinolinedione derivatives often necessitates the use of advanced synthetic strategies. These methods may involve multi-component reactions, cascade or domino reactions, and the use of novel catalytic systems to build the quinoline or quinolinedione core with appended complexity in a more convergent and atom-economical fashion. mdpi.comresearchgate.net

Recent advancements in quinoline synthesis highlight several innovative approaches:

Oxidative Annulation: This strategy involves the construction of the quinoline ring through C-H bond activation and subsequent cyclization. mdpi.com For instance, rhodium-catalyzed ortho-C-H bond activation can be used to synthesize quinoline carboxylates. mdpi.com

Cascade Reactions: Carbocatalytic cascade reactions, for example, can produce polysubstituted quinolines from simple starting materials like 2-vinyl anilines and aldehydes through a sequence of condensation, electrocyclization, and dehydrogenation. mdpi.com

Multi-component Reactions: Reactions like the Doebner synthesis, which combines an aniline, an aldehyde, and pyruvic acid, provide a direct route to quinoline-4-carboxylic acids. iipseries.org Such strategies allow for the rapid assembly of complex molecules from simple precursors.

Metal-Free Synthesis: To develop more environmentally benign processes, metal-free synthetic routes are being explored. These can involve catalysis by acids, bases, or molecular iodine, often under green conditions. mdpi.comnih.gov

For the synthesis of complex quinolinedione derivatives specifically, a key strategy involves the late-stage functionalization of a pre-formed quinolinedione core. This can be achieved through various C-H functionalization techniques, allowing for the introduction of diverse substituents at specific positions. researchgate.net For example, a one-pot C-H azidation followed by an azide-alkyne cycloaddition at the C-5 position of 8-aminoquinoline has been achieved using a Nano-CuO catalyst. researchgate.net

These advanced methods provide powerful tools for creating libraries of complex quinolinedione derivatives for biological screening and materials science applications. researchgate.net

Analytical Verification of Synthetic Products

The unambiguous characterization of newly synthesized compounds like this compound and its analogs is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net Techniques like DEPT-135 can distinguish between CH, CH₂, and CH₃ groups. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern observed for chlorine-containing compounds (in a ~3:1 ratio for ³⁵Cl/³⁷Cl) is a key diagnostic feature. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For quinolinediones, characteristic absorptions for carbonyl (C=O) groups, C-N bonds, and aromatic C-H bonds would be expected.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. mdpi.com

Column Chromatography: This technique is widely used for the purification of the synthesized compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

The data obtained from these analytical techniques are collectively used to confirm that the synthesized compound has the expected structure and is of sufficient purity for subsequent studies.

| Analytical Technique | Information Obtained | Example Application for this compound |

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Signals corresponding to the benzyl (B1604629) group protons, aromatic protons on the quinoline core, and the NH proton. |

| ¹³C NMR | Carbon skeleton | Resonances for the two carbonyl carbons, aromatic carbons, and the benzylic CH₂ carbon. |

| Mass Spectrometry | Molecular weight, elemental formula | Observation of the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern for one chlorine atom. researchgate.netresearchgate.net |

| IR Spectroscopy | Functional groups | Characteristic stretching frequencies for C=O (quinone), N-H, and aromatic C=C bonds. |

Structure Activity Relationship Sar Studies of Substituted Quinolinediones, Informing 8 Benzylamino 7 Chloro 5,6 Quinolinedione Research

Impact of Substituents on the 5,6-Quinolinedione Scaffold

The 5,8-quinolinedione (B78156) core is recognized as a privileged scaffold in medicinal chemistry, with its biological effects being highly dependent on the substituents at various positions. mdpi.com Research has consistently shown that modifications to the quinolinedione nucleus can dramatically alter its biological profile, including its anticancer, antibacterial, and antifungal activities. mdpi.comnih.gov

Positional Effects of C-6 and C-7 Substitutions on Biological Activity

Substitutions at the C-6 and C-7 positions of the quinolinedione ring are particularly critical in modulating biological activity. mdpi.com Studies on various 5,8-quinolinediones have revealed that the introduction of different groups at these positions significantly impacts their pharmacological properties. For instance, in a series of 6-[(N-aryl)amino]-7-chloro-5,8-quinolinediones, the nature of the aryl group was found to be a key determinant of antifungal activity. nih.gov Specifically, the compound RCK7, which is 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione, demonstrated potent in vitro and in vivo antifungal effects. nih.gov

In general, the electronic and steric properties of the substituents at C-6 and C-7 play a crucial role. For many quinolinedione derivatives, the introduction of a halogen at C-7, often in combination with an amino or substituted amino group at C-6, leads to enhanced biological activity. nih.govnih.gov The precise positioning of these substituents is vital, as shifting them to other locations on the quinoline (B57606) ring can lead to a significant decrease in potency. mdpi.com

Influence of the Benzylamino Group on Activity Profiles

While specific data on the 8-benzylamino group in the context of 7-chloro-5,6-quinolinedione is limited in the provided search results, the influence of amino groups in general is well-documented for quinoline derivatives. A basic amino side chain is often considered essential for the antiplasmodial activity of aminoquinolines. nih.gov This is attributed to its role in drug accumulation within the target parasite. nih.gov

In the broader context of substituted quinolines, the introduction of an amino group, such as in 8-aminoquinoline, has been a strategy to develop novel therapeutic agents. researchgate.net The nature of the substituent on the amino group can further refine the biological activity. A benzyl (B1604629) group, being a bulky and lipophilic moiety, can influence pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic pockets in target proteins.

Significance of the Chloro Substituent at C-7

The presence of a chloro group at the C-7 position is a recurrent feature in many biologically active quinoline and quinolinedione derivatives. nih.govnih.gov In the case of 4-aminoquinolines with antimalarial activity, the 7-chloro group is deemed a requirement for the inhibition of β-hematin formation, a critical process for the survival of the malaria parasite. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at this specific position is crucial for the compound's mechanism of action. nih.gov

Similarly, in the realm of anticancer agents, 7-chloroquinolinehydrazones have demonstrated significant cytotoxic activity across a broad range of cancer cell lines. nih.gov The consistent appearance of the 7-chloro substituent in potent compounds underscores its importance in the SAR of quinoline-based agents.

Comparative Analysis of Aminated Quinolinediones

The biological activity of aminated quinolinediones can vary significantly based on the position and nature of the amino substitution. The following table provides a comparative overview of the reported activities of different aminated quinoline derivatives.

| Compound Class | Substitution Pattern | Reported Biological Activity | Reference(s) |

| 4-Aminoquinolines | 4-amino, 7-chloro | Antiplasmodial, inhibition of β-hematin formation | nih.gov |

| 8-Aminoquinolines | 8-amino, 5,7-dibromo | Anticancer | researchgate.net |

| 6-Aminoquinolinediones | 6-amino, 7-chloro | Antifungal | nih.gov |

| 2-Amino-pyrano[3,2-h]quinolones | 2-amino, 6-chloro | Anticancer | nih.gov |

This table illustrates that the position of the amino group (C-4, C-6, or C-8) and the accompanying substituents on the quinoline ring system lead to distinct biological activities.

General Principles of Quinolinedione SAR for Modulating Biological Functions

The extensive research on quinolinediones has led to the establishment of several general SAR principles for modulating their biological functions:

The Quinoline Scaffold is Essential : The bicyclic quinoline/quinolinedione ring system is the fundamental pharmacophore responsible for the biological activity. mdpi.comnih.gov

Substitution is Key for Potency and Selectivity : The introduction of various substituents at different positions of the quinoline ring is a critical strategy to enhance potency and modulate the selectivity of the compounds towards specific biological targets. nih.govijresm.com

Lipophilicity and Electronic Effects are Major Drivers : The lipophilicity and electronic properties of the substituents significantly influence the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, the presence of halogen atoms can increase lipophilicity and alter the electronic nature of the ring system. nih.gov

Specific Substituent Positions Yield Distinct Activities : As highlighted in the sections above, the biological activity is highly dependent on the position of the substituents. For example, substitutions at C-6 and C-7 often govern the activity of 5,8-quinolinediones, while the nature of the substituent at C-8 is also a critical determinant in other quinoline series. mdpi.comresearchgate.net

Molecular Mechanisms of Action for Quinolinedione Derivatives, Applied to 8 Benzylamino 7 Chloro 5,6 Quinolinedione

Interaction with Reductases and Redox Cycling Pathways

Quinolinedione derivatives, including 8-Benzylamino-7-chloro-5,6-quinolinedione, are known for their ability to interact with cellular reductases and participate in redox cycling, significantly impacting the cell's oxidative state.

Engagement with NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

This compound and related quinolinediones can serve as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This bioreductive activation is a key feature of many quinone-based anticancer agents. The NQO1 enzyme is often overexpressed in tumor cells, providing a degree of selectivity for these tissues. The interaction of quinolinediones with NQO1 can lead to the generation of a less stable hydroquinone (B1673460) that can be readily oxidized back to the quinone, a process that can produce reactive oxygen species (ROS). The quinoline-5,8-dione framework is a recognized pharmacophore in NQO1 inhibition and is capable of redox cycling in vivo. mdpi.com

The engagement of 6,7-dichloro-5,8-quinolinedione with NQO1 involves the formation of a hydrogen bond between the formyl group at the C8 position and the amino acid tyrosine (TYR126), as well as hydrophobic interactions with phenylalanine (PHE178), tyrosine (TYR128), and the FAD cofactor. mdpi.com For derivatives with a substituent at the C2 position, a hydrogen bond can also form between the nitrogen atom and tyrosine (TYR126). mdpi.com

| Compound/Derivative | Interacting Residues in NQO1 | Type of Interaction |

| 6,7-dichloro-5,8-quinolinedione | TYR126, PHE178, TYR128, FAD cofactor | Hydrogen bond, Hydrophobic interactions |

| C2-substituted derivatives | TYR126 | Hydrogen bond |

Implications for Cellular Redox Homeostasis

The redox cycling of this compound has profound implications for cellular redox homeostasis, which is the delicate balance between reducing and oxidizing reactions within a cell. nih.gov This dynamic process is crucial for regulating a wide array of biological responses. nih.gov The continuous reduction and oxidation of the quinolinedione can lead to the futile consumption of cellular reducing equivalents, such as NADH and NADPH, and the concomitant production of superoxide (B77818) radicals and other ROS. mdpi.com

This induced oxidative stress can overwhelm the cell's antioxidant defense systems, which include enzymes like catalase and superoxide dismutase, and non-enzymatic antioxidants such as glutathione. The disruption of redox balance can trigger various cellular responses, including the activation of stress-activated protein kinase pathways, leading to cell cycle arrest and apoptosis. The thioredoxin (Trx) system, a key regulator of redox homeostasis, can also be affected. mdpi.com

Enzyme Inhibition and Modulation

Inhibition of Specific Cellular Enzymes

Quinolinedione derivatives have been shown to inhibit a range of enzymes critical for cell function and proliferation. For instance, certain 6-arylamino-7-chloro-quinazoline-5,8-diones, which share structural similarities with the compound of interest, have demonstrated inhibitory effects on DNA topoisomerases I and II. nih.gov These enzymes are essential for resolving topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks and ultimately triggers cell death.

Furthermore, modified quinoline-5,8-diones have been investigated as inhibitors of Sphingosine Kinase (SphK), an enzyme whose overexpression is linked to increased cellular proliferation and survival in various cancers. mdpi.com

| Enzyme Target | Effect of Quinolinedione Derivatives |

| DNA Topoisomerase I & II | Inhibition, leading to DNA damage |

| Sphingosine Kinase (SphK) | Inhibition, reducing pro-survival signaling |

Interaction with Protein Arginine Deiminases (PADs)

Protein Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination or deimination. nih.gov This process can alter protein structure and function and is implicated in various diseases, including cancer and autoimmune disorders like rheumatoid arthritis. nih.gov

While direct inhibition of PADs by this compound is not extensively documented in the provided context, other halogenated compounds have been developed as PAD inhibitors. For example, Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a pan-PAD inhibitor that has shown efficacy in reducing the severity of collagen-induced arthritis in murine models. nih.govnih.gov The potential for quinolinedione structures to interact with PADs remains an area of interest, given that these enzymes are a valid therapeutic target. nih.gov

Interactions with Nucleic Acids and DNA-Targeting Mechanisms

There is no available research specifically investigating the interactions of this compound with nucleic acids.

DNA Intercalation

No studies have been published that demonstrate or analyze the potential for this compound to intercalate into the DNA helix.

Radical Formation and DNA Interaction

The capacity of this compound to form radicals and the subsequent interactions of these potential radicals with DNA have not been documented in the scientific literature.

Proposed Molecular Pathways Initiated by Quinolinedione Scaffold

Due to the lack of specific research on 8-Benzylamino-7--chloro-5,6-quinolinedione, it is not possible to propose any evidence-based molecular pathways initiated by this particular compound. While other quinolinedione derivatives have been studied, extrapolating those findings to this specific, unresearched compound would be scientifically unfounded.

Further research and experimental studies are required to elucidate the potential biological activities and molecular mechanisms of this compound.

Computational Chemistry and in Silico Investigations of 8 Benzylamino 7 Chloro 5,6 Quinolinedione

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including orbital energies and electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction capabilities.

The electronic and reactive properties of quinolinedione derivatives are significantly influenced by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua

For related 6,7-dichloro-5,8-quinolinedione derivatives, DFT calculations have shown that the LUMO orbitals are typically delocalized across the 5,8-quinolinedione (B78156) scaffold. mdpi.com The localization of the HOMO orbital, however, can vary depending on the substituents attached to the quinolinedione core. mdpi.com This distribution of electron density across the molecule is key to its charge transfer capabilities. mdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of substituted 6,7-dichloro-5,8-quinolinediones, MEP analysis has revealed that nucleophilic regions are often located near the nitrogen atom of the quinoline (B57606) ring and electronegative atoms in substituent groups. mdpi.com These maps are vital for predicting how the molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site. dntb.gov.uaresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Substituted Quinolinedione Scaffold Note: This table presents hypothetical, yet representative, data based on published values for analogous compounds to illustrate the typical output of DFT calculations. Actual values for 8-Benzylamino-7-chloro-5,6-quinolinedione would require specific calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 3.3 |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the structural basis of a compound's biological activity and for drug design.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in cellular redox cycling and a significant target for many quinone-based compounds. nih.gov Docking studies with various 5,8-quinolinedione derivatives have been performed to predict their binding affinity for NQO1. nih.gov These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the strength of the protein-ligand interaction. A more negative value indicates a stronger, more favorable interaction. Studies have shown that the introduction of aromatic moieties to the 5,8-quinolinedione core can increase the binding affinity for NQO1. nih.gov Compounds from the 6-arylamino-5,8-quinolinedione class have been identified as potent modulators of NQO1 activity. nih.gov

Beyond predicting affinity, docking simulations reveal the specific interactions that stabilize the ligand in the protein's active site. For 5,8-quinolinedione derivatives docked into human NQO1, the quinolinedione moiety consistently positions itself deep within a hydrophobic pocket. nih.gov Key interactions often involve the side chains of aromatic amino acid residues.

Table 2: Key Interacting Residues in the NQO1 Active Site for Quinolinedione Analogs

| Interacting Residue | Type of Interaction |

| Trp 105 | Hydrophobic |

| Phe 178 | Hydrophobic |

| Tyr 126 | Hydrophobic, Hydrogen Bonding |

| Tyr 128 | Hydrophobic, Hydrogen Bonding |

| Source: Data derived from studies on analogous 5,8-quinolinedione derivatives. nih.gov |

These interactions, primarily hydrophobic and sometimes supplemented by hydrogen bonds with residues like tyrosine, anchor the molecule in the active site, facilitating the electron transfer reactions catalyzed by NQO1. mdpi.comnih.gov

Molecular Dynamics Simulations to Understand Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex. For quinolinone-based compounds, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. nih.govresearchgate.net These simulations can reveal how the ligand and protein adjust to each other and confirm that the key interactions identified in docking are maintained over a period of time, thus strengthening the validity of the proposed binding model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Quinolinedione Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are fundamental tools for rational drug design, allowing for the prediction of a novel compound's activity before it is synthesized. mdpi.comscienceopen.com

In the development of QSAR models for quinoline and quinolinone derivatives, various molecular descriptors are calculated for each compound. nih.gov These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size (van der Waals volume), electronic properties (electron density, electronegativity), and topology. nih.govresearchgate.net A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

A successful QSAR model, indicated by strong statistical parameters like a high squared correlation coefficient (R²), can be used to predict the activity of new analogs and guide the design of more potent compounds. nih.govmdpi.com For example, QSAR studies on quinoline derivatives have shown that factors like lipophilicity (related to the presence of halogen atoms) and the potential for hydrogen bonding can be favorable for activity. mdpi.com Such models provide a clear, quantitative framework for understanding which structural features of the quinolinedione scaffold are most important for its biological effects.

Design, Synthesis, and Evaluation of Analogs and Hybrid Structures Derived from the 8 Benzylamino 7 Chloro 5,6 Quinolinedione Scaffold

Rational Design of Modified Benzylamino-Quinolinediones

The design of novel bioactive agents based on the 5,8-quinolinedione (B78156) scaffold is a strategic process rooted in understanding its inherent chemical properties. Research has consistently shown that the 5,8-quinolinedione framework is crucial for the biological activity observed in natural antibiotics like streptonigrin. nih.gov This core structure is a focal point for medicinal chemists aiming to develop new therapeutic agents. The biological action of compounds containing this moiety is often linked to their capacity to generate radicals within the body. nih.gov

A key target for these compounds is the enzyme NAD(P)H: quinone oxidoreductase (NQO1), which plays a significant role in the bioreductive activation of quinones. nih.gov The rational design of modified quinolinediones, therefore, often involves fine-tuning the molecule's electronic properties to enhance its interaction with and metabolism by NQO1. researchgate.net Quantum chemical studies, utilizing methods like Density Functional Theory (DFT), have been employed to predict the reactivity of new derivatives. mdpi.com These computational analyses help in understanding how different substituents on the quinolinedione ring will influence the molecule's reactivity towards nucleophilic targets. mdpi.com For instance, the introduction of hydroxyl or formyl groups at the C2 position can create additional nucleophilic regions, potentially altering the compound's biological interactions. mdpi.com Structure-activity relationship (SAR) studies have been fundamental, indicating that the type and position of substituents at the C-6 and C-7 positions significantly influence the compound's activity. nih.govnih.gov

Synthesis of Positionally Isomeric Aminated and Halogenated Quinolinediones

The synthesis of quinolinedione derivatives involves a range of chemical strategies to introduce various functional groups at specific positions on the core scaffold. A common precursor for many of these syntheses is 8-hydroxyquinoline (B1678124). researchgate.net A typical synthetic sequence involves the nitrosation of 8-hydroxyquinoline, followed by amination and subsequent oxidation to yield the desired 5,8-quinolinedione core. researchgate.net

To create halogenated and aminated isomers, chemists utilize modern synthetic techniques. For example, 6,7-dibromo-5,8-quinolinedione can be prepared and then used as a starting material for further modifications. researchgate.net The introduction of amino and arylamino groups at various positions is often achieved through transition-metal catalyzed reactions. The Palladium-catalyzed Buchwald-Hartwig amination has proven to be an effective method for attaching arylamino groups at the C-6 position of disubstituted quinolinequinones, providing excellent yields. researchgate.net This method offers a rapid and accessible route to a diverse range of derivatives. researchgate.net Other strategies include the classical Friedländer synthesis and the double-Vilsmeier reaction of acetanilides to generate a variety of 2-substituted quinolinequinones. researchgate.net These synthetic routes allow for the systematic variation of substituents, enabling a thorough exploration of the structure-activity landscape.

Exploration of Different Amino and Arylamino Substituents

The nature of the amino or arylamino substituent attached to the quinolinedione scaffold plays a pivotal role in modulating the biological activity of the resulting compound. Researchers have synthesized and evaluated a wide array of derivatives to probe these effects.

Studies have focused on introducing various amino acids and aniline (B41778) derivatives to the 6,7-dihalo-5,8-quinolinedione core. researchgate.net The choice of solvent can significantly impact the reaction yield and time for these additions, with pyridine (B92270) being identified as a particularly effective solvent. researchgate.net Structure-activity relationship analyses have revealed that even subtle changes, such as the nature of the amine, can have a profound impact. For instance, in one study, a secondary amine linking a quinoline (B57606) ring to a pyridine ring was found to be crucial for anti-proliferative effects. researchgate.net

The exploration extends to various arylamino alcohol derivatives, a classic chemotype found in potent antimalarial drugs. nih.govnih.gov Although the core scaffold may differ, the principles of modifying the arylamino portion are relevant. SAR studies on these compounds have demonstrated that the presence of an aromatic group and an amino alcohol moiety connected by a specific linker length is a key requirement for antiplasmodial activity. nih.gov This systematic substitution allows researchers to optimize the compound's properties for specific biological targets.

Creation of Hybrid Molecules Incorporating the Quinolinedione Moiety with Other Active Scaffolds

Molecular hybridization is an innovative strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single new chemical entity. mdpi.comresearchgate.net This approach aims to produce hybrid molecules with potentially enhanced activity or a dual mode of action. The quinolinedione scaffold has been successfully incorporated into various hybrid structures.

One notable example involves the conjugation of the 5,8-quinolinedione moiety with derivatives of betulin, a naturally occurring compound with known biological activities. nih.gov These betulin-quinolinedione hybrids have been tested for their anticancer activity against a range of cell lines. nih.gov Another approach has been to create hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety. researchgate.net Similarly, the quinoline core has been linked with a quinolone fragment to generate hybrid compounds aiming for dual-target antibacterial activity. nih.gov

The design of these hybrids often involves a linker to connect the two pharmacophores. The structure of this linker is carefully chosen as it can influence properties like water solubility, which is important for bioavailability. mdpi.com This strategy has been successfully applied in cancer chemotherapy, with several hybrid molecules advancing to clinical trials. mdpi.com

Evaluation of Modified Quinolinedione Derivatives

The evaluation of newly synthesized quinolinedione derivatives is essential to determine their potential as therapeutic agents. This process typically involves a battery of in vitro and sometimes in vivo assays.

A primary focus of evaluation is often the compound's anticancer or antiproliferative activity. For example, quinoline derivatives have been tested against various human cancer cell lines, including prostate (PC-3), breast (MCF7, T47D, MDA-MB-231), lung (A549), colon (HCT-116), and glioblastoma (SNB-19). nih.govresearchgate.net The potency of these compounds is typically reported as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Mechanistic studies are also crucial. As many quinolinediones are designed to be substrates for the NQO1 enzyme, their rate of enzymatic conversion is a key parameter. Studies have shown that the rate of conversion by NQO1 depends on the type of substituent on the 5,8-quinolinedione scaffold. mdpi.com For instance, derivatives with a formyl or hydroxyl group at the C2 position showed an increased conversion rate compared to the parent compound. mdpi.com Furthermore, metabolism studies have indicated that 7-amino analogues are generally better substrates for NQO1 than their 7-amido counterparts. researchgate.net Molecular docking studies are also used to visualize and understand the interactions between the quinolinedione derivatives and their protein targets, such as the NQO1 active site. nih.gov

Table 1: Evaluation of Quinolinedione Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Betulin-quinolinedione Hybrid 76 | A549 (Lung) | IC50 | 0.45 | nih.gov |

| Betulin-quinolinedione Hybrid 75 | A549 (Lung) | IC50 | 8.58 | nih.gov |

| Quinoline Derivative 9g | PC-3 (Prostate) | GI50 | 1.29 | researchgate.net |

| Quinoline Derivative 9d | PC-3 (Prostate) | GI50 | 2.60 | researchgate.net |

| Quinoline Derivative 9f | PC-3 (Prostate) | GI50 | 2.81 | researchgate.net |

| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant Cytotoxicity | - | nih.gov |

| Kynurenic acid (hydrate) | MCF7 (Breast) | Remarkable Growth Inhibition | - | nih.gov |

| Quinoline-2-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | - | nih.gov |

| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | - | nih.gov |

Table 2: NQO1 Enzymatic Conversion Rates for 6,7-dichloro-5,8-quinolinedione Derivatives

| Derivative | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) | Reference |

| 6,7-dichloro-5,8-quinolinedione | 872 | mdpi.com |

| 6,7-dichloro-2-methylo-5,8-quinolinedione | 890 | mdpi.com |

| 2-formyl derivative | Increased rate vs. methyl derivative | mdpi.com |

| 2-hydroxyl derivative | Increased rate vs. methyl derivative | mdpi.com |

| 2-chloride derivative | Increased rate vs. methyl derivative | mdpi.com |

Future Research Trajectories for 8 Benzylamino 7 Chloro 5,6 Quinolinedione

Development of Novel and Efficient Synthetic Routes for Targeted Modifications

The core structure of 8-Benzylamino-7-chloro-5,6-quinolinedione presents numerous opportunities for synthetic innovation. Future efforts will likely focus on developing more efficient and versatile synthetic methodologies to access a wider array of analogues with tailored properties. Research has shown that modifications at various positions of the quinolinedione ring can significantly impact biological activity. For instance, studies on similar quinoline-based compounds have demonstrated that substitutions at the C2, C6, and C7 positions are critical for their cytotoxic effects. mdpi.com

A key objective will be the development of synthetic routes that allow for precise and independent modification of different parts of the molecule. This could involve the exploration of novel catalytic systems, flow chemistry techniques, and diversity-oriented synthesis strategies. For example, a three-step synthesis has been successfully employed to create N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, showcasing a sequence of N-oxidation, C2-amide formation, and C4 SNAr reactions. mdpi.com Such multi-step procedures provide a framework for creating diverse libraries of compounds for biological screening. Further research into the synthesis of 2-substituted-5,8-quinolinedione derivatives has also been a focus, indicating the importance of modifications at this position. mdpi.com

The table below outlines potential synthetic strategies for future exploration.

| Synthetic Strategy | Potential Advantages | Target Modification Area |

| Catalytic C-H Activation | High atom economy, direct functionalization | Benzyl (B1604629) and quinoline (B57606) rings |

| Flow Chemistry | Improved safety, scalability, and reaction control | Core scaffold synthesis |

| Diversity-Oriented Synthesis | Rapid generation of a wide range of analogues | Multiple positions on the quinoline ring |

| Late-Stage Functionalization | Introduction of functional groups in the final steps | Fine-tuning of properties |

Advanced Characterization Techniques for Intricate Molecular Interactions

A deeper understanding of how this compound interacts with its biological targets is crucial for rational drug design. Future research will increasingly rely on a suite of advanced biophysical and structural biology techniques to elucidate these interactions at an atomic level.

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in visualizing the binding pose of the compound within the active site of its target proteins. This information can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and specificity. Molecular docking studies, as have been used to understand the interactions of quinoline derivatives with targets like EGFR, can provide valuable insights to rationalize structure-activity relationships (SAR). rsc.org

In addition to static structural snapshots, techniques that probe the dynamics of molecular interactions will be essential. Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding kinetics and thermodynamics. These techniques can help to differentiate between compounds with similar binding affinities but different kinetic profiles, which can have significant implications for their pharmacological effects.

The following table summarizes advanced characterization techniques and their potential applications.

| Technique | Information Provided | Application in Quinolinedione Research |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Elucidating the precise binding mode of this compound to its targets. |

| Cryo-Electron Microscopy | Structure determination of large protein complexes. | Characterizing interactions with multi-protein complexes that may be modulated by the compound. |

| Surface Plasmon Resonance | Real-time binding kinetics (kon, koff) and affinity (KD). | Quantifying the binding and dissociation rates of analogues to their targets. |

| Isothermal Titration Calorimetry | Thermodynamic parameters of binding (ΔH, ΔS, KD). | Understanding the driving forces behind the molecular recognition process. |

| NMR Spectroscopy | Structural and dynamic information in solution. | Mapping the binding site and studying conformational changes upon ligand binding. |

Comprehensive Elucidation of Upstream and Downstream Molecular Pathways

To fully grasp the therapeutic potential and potential side effects of this compound, it is imperative to understand its impact on the broader cellular machinery. Future research will need to move beyond single-target interactions to map the upstream and downstream molecular pathways affected by the compound.

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will play a pivotal role in this endeavor. By analyzing changes in gene expression, protein levels, and metabolite concentrations in response to treatment with the compound, researchers can identify the signaling cascades and metabolic networks that are perturbed. For instance, functional proteomics approaches have been used to identify aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. nih.gov

Systems biology approaches will be essential for integrating these large datasets and constructing comprehensive models of the compound's mechanism of action. This will allow for the identification of key nodes in the affected pathways that could be further targeted for synergistic therapeutic effects or to mitigate off-target effects. Understanding these pathways can also reveal biomarkers that could be used to predict patient response to treatment.

Exploration of Emerging Biological Targets and Signaling Networks

While initial research may have focused on a specific biological target for this compound, the versatility of the quinolinedione scaffold suggests that it may interact with multiple proteins. Future investigations should therefore include systematic screening against a broad range of biological targets to uncover novel therapeutic opportunities. The identification of emerging drug targets is a key focus in the pharmaceutical industry. discoveryontarget.com

Computational repurposing campaigns, which use ligand-based and structure-based methods to predict new targets for existing molecules, can be a powerful tool in this regard. f1000research.com For example, such studies have identified potential new targets for oxindole-based compounds. f1000research.com Phenotypic screening, where the effect of the compound is observed in a cellular or organismal context without a preconceived target, can also lead to the discovery of unexpected mechanisms of action.

Furthermore, the concept of polypharmacology, where a single drug intentionally targets multiple proteins to achieve a more robust therapeutic effect, is gaining traction. Future research could explore the potential of this compound as a polypharmacological agent, particularly in complex diseases like cancer where targeting multiple pathways is often necessary. Studies have shown that dual-targeting of EGFR and HER-2 with quinoline derivatives can be an effective anti-cancer strategy. rsc.org

Integration of Artificial Intelligence and Machine Learning in Quinolinedione Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. astrazeneca.commednexus.orgjsr.org These powerful computational tools can be applied at every stage of the research pipeline for this compound, from initial hit identification to lead optimization.

AI and ML algorithms can be trained on vast datasets of chemical structures and biological activities to predict the properties of novel quinolinedione analogues. nih.gov This can help to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov Generative models can even design entirely new molecules with desired properties, expanding the chemical space for exploration.

In the context of target identification, AI can analyze complex biological data to identify novel targets and predict which ones are most likely to be "druggable". nih.gov Machine learning models, such as graph neural networks, can be used to predict the properties of large numbers of molecules and identify promising candidates. astrazeneca.com Furthermore, AI can be used to analyze clinical data and identify patient populations that are most likely to benefit from treatment with a particular quinolinedione derivative, paving the way for personalized medicine. The integration of deep learning neural networks with machine learning algorithms has been shown to improve the effectiveness of drug classification systems. mednexus.org

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 8-Benzylamino-7-chloro-5,6-quinolinedione, and how should inconsistencies in spectral data be addressed?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for functional groups, and mass spectrometry (MS) for molecular weight confirmation. For inconsistencies:

Q. How should researchers systematically identify existing synthetic routes and biological applications of this compound?

- Methodological Answer : Conduct a structured literature review using databases like PubMed, SciFinder, or Web of Science. Key steps:

- Define search terms (e.g., "this compound synthesis," "biological activity").

- Screen titles, abstracts, and full texts for relevance, adhering to inclusion/exclusion criteria .

- Extract data on reaction conditions, yields, and biological targets.

- Cross-reference patents and peer-reviewed journals to avoid bias toward positive results .

Q. What are the critical parameters for designing a stability study of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Prepare buffered solutions across a pH range (e.g., 1–12) and incubate the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C).

- Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals.

- Include control samples and triplicate measurements to ensure reproducibility.

- Analyze degradation products using LC-MS to identify instability mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational simulations and experimental data on the compound’s reactivity?

- Methodological Answer :

- Re-examine computational parameters (e.g., solvent models, basis sets) for alignment with experimental conditions.

- Validate simulations with alternative methods (e.g., DFT vs. molecular dynamics).

- Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare theoretical and observed reaction rates.

- Replicate experiments under strictly controlled conditions to rule out environmental variability .

Q. What strategies improve synthetic yields in multi-step syntheses of this compound, particularly with unstable intermediates?

- Methodological Answer :

- Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches.

- Stabilize intermediates via protective groups (e.g., acetylation) or low-temperature isolation.

- Monitor reaction progress in real-time using inline spectroscopy (e.g., FTIR).

- Reference alternative synthetic routes, such as those for structurally related quinoline-diones, to identify transferable strategies .

Q. How should discrepancies between in vitro enzymatic assays and cell-based studies of the compound’s mechanism of action be reconciled?

- Methodological Answer :

- Assess compound bioavailability (e.g., logP, membrane permeability) to explain reduced cellular efficacy.

- Perform metabolite profiling to detect intracellular degradation or activation.

- Use siRNA knockdowns or inhibitors to isolate target pathways in cell models.

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo data .

Q. What advanced methodologies are recommended to analyze the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- Use X-ray crystallography or cryo-EM to resolve binding modes with target proteins.

- Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity and kinetics.

- Validate interactions via mutagenesis studies (e.g., alanine scanning of binding pockets).

- Cross-validate findings with computational docking simulations .

Data Analysis and Interpretation

Q. How should researchers address variability in biological assay data for this compound?

- Methodological Answer :

- Apply statistical tests (e.g., ANOVA, Grubbs’ test) to identify outliers.

- Normalize data to internal controls (e.g., % inhibition relative to positive/negative controls).

- Use dose-response curves to calculate IC₅₀/EC₅₀ values with confidence intervals.

- Report variability metrics (e.g., standard deviation, coefficient of variation) in all datasets .

Q. What systematic approaches can clarify contradictory findings in the compound’s reported biological activities?

- Methodological Answer :

- Conduct a meta-analysis of published studies to identify confounding variables (e.g., cell line differences, assay protocols).

- Replicate key studies under standardized conditions.

- Use machine learning tools to identify hidden patterns in heterogeneous datasets.

- Apply Bradford Hill criteria to assess causality in observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.